molecular formula C21H22FN3OS B11278048 N-(2-Fluorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide

N-(2-Fluorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide

Cat. No.: B11278048
M. Wt: 383.5 g/mol
InChI Key: DFTSJSZDQFSJGC-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorophenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-fluoroaniline with cyclohexanone to form an intermediate, which is then reacted with quinazoline derivatives under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium or platinum to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorophenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures with acidic or basic conditions, while reduction reactions are typically performed at lower temperatures under inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinazoline derivatives with additional functional groups, while reduction can lead to the formation of simpler amine compounds .

Scientific Research Applications

N-(2-Fluorophenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of N-(2-Fluorophenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(2-Fluorophenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide apart is its spirocyclic structure, which imparts unique chemical and physical properties. This structure can enhance its stability, reactivity, and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C21H22FN3OS

Molecular Weight

383.5 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide

InChI

InChI=1S/C21H22FN3OS/c22-16-9-3-5-11-18(16)23-19(26)14-27-20-15-8-2-4-10-17(15)24-21(25-20)12-6-1-7-13-21/h2-5,8-11,24H,1,6-7,12-14H2,(H,23,26)

InChI Key

DFTSJSZDQFSJGC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC=CC=C4F

Origin of Product

United States

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